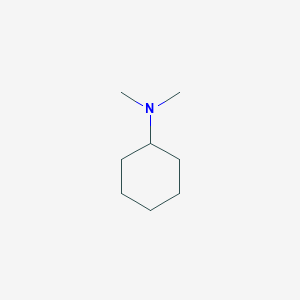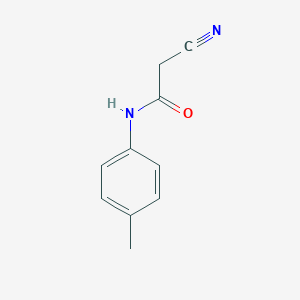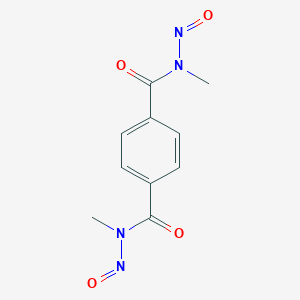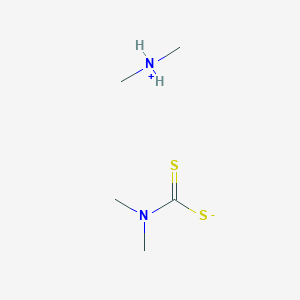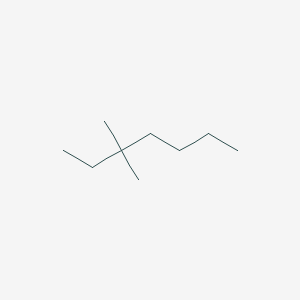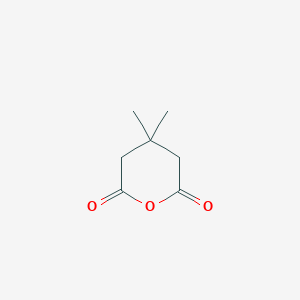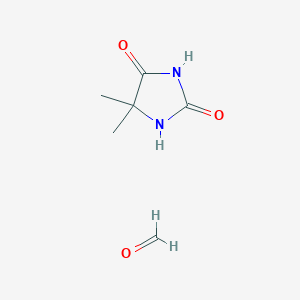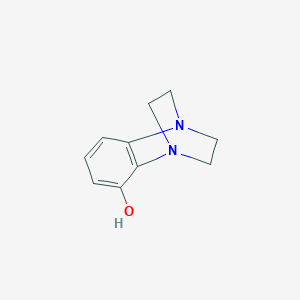
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, also known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of reactive oxygen species, and the modulation of cytokine production. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has some limitations, including its instability in acidic conditions and its low bioavailability.
Direcciones Futuras
There are several future directions for the research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, including the development of novel synthetic methods for 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives with improved biological activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives can also be used as probes to study the mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its potential targets. Furthermore, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be incorporated into various materials, including polymers and nanoparticles, for various applications, including drug delivery and sensing.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has provided insights into its mechanism of action and its biochemical and physiological effects. Further research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its derivatives can lead to the development of novel therapeutic agents and materials with improved properties.
Métodos De Síntesis
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be synthesized using various methods, including the reduction of 2,3-dihydroquinoxaline-6-carboxylic acid and the condensation of 1,2-diaminobenzene with glyoxylic acid. However, the most commonly used method involves the reduction of 2,3-dihydroquinoxaline-6-nitro-5-carboxylic acid using palladium on carbon.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
138023-42-4 |
|---|---|
Nombre del producto |
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol |
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol |
InChI |
InChI=1S/C10H12N2O/c13-9-3-1-2-8-10(9)12-6-4-11(8)5-7-12/h1-3,13H,4-7H2 |
Clave InChI |
RSJBFPXRLGYGJS-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1C3=C2C(=CC=C3)O |
SMILES canónico |
C1CN2CCN1C3=C2C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



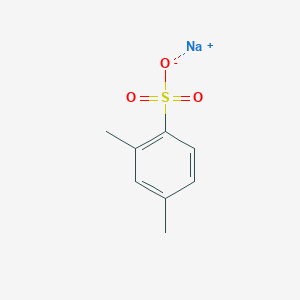
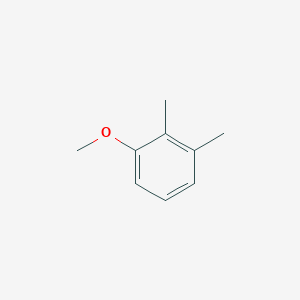
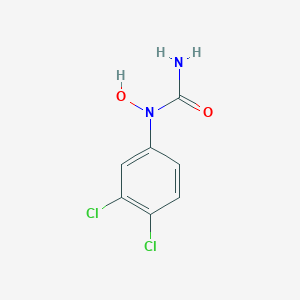
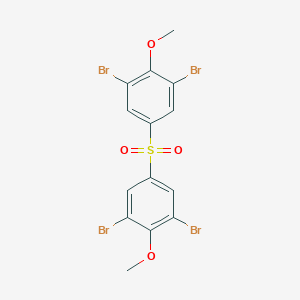
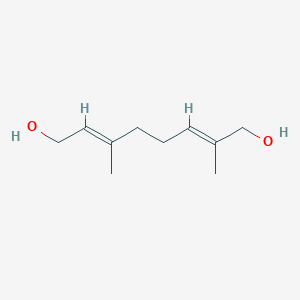
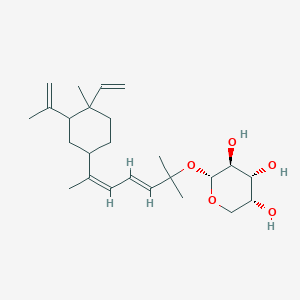
![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)
